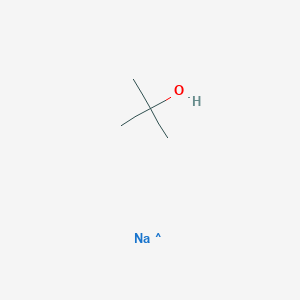
Phenol, 3-(1-propyl-3-piperidinyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 3-(1-propyl-3-piperidinyl)-, hydrochloride is a chemical compound with the molecular formula C14H22ClNO. It is a derivative of phenol and piperidine, and it is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-(1-propyl-3-piperidinyl)-, hydrochloride typically involves the reaction of 3-(1-propyl-3-piperidinyl)phenol with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under specific conditions to ensure high yield and purity. The process may include purification steps such as crystallization or distillation to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 3-(1-propyl-3-piperidinyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted phenol or piperidine derivatives.
Aplicaciones Científicas De Investigación
Phenol, 3-(1-propyl-3-piperidinyl)-, hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Phenol, 3-(1-propyl-3-piperidinyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Phenol, 3-(1-propyl-3-piperidinyl)-, hydrochloride can be compared with other similar compounds, such as:
Phenol, 3-(1-propyl-3-piperidinyl)-, hydrobromide: Similar structure but different counterion, which may affect its solubility and reactivity.
Phenol, 3-(1-propyl-3-piperidinyl)-, acetate: Different functional group, leading to variations in chemical properties and applications.
Phenol, 3-(1-propyl-3-piperidinyl)-, benzoate: Another derivative with distinct chemical and biological properties.
Propiedades
Número CAS |
79054-96-9 |
|---|---|
Fórmula molecular |
C14H22ClNO |
Peso molecular |
255.78 g/mol |
Nombre IUPAC |
3-(1-propylpiperidin-3-yl)phenol;hydrochloride |
InChI |
InChI=1S/C14H21NO.ClH/c1-2-8-15-9-4-6-13(11-15)12-5-3-7-14(16)10-12;/h3,5,7,10,13,16H,2,4,6,8-9,11H2,1H3;1H |
Clave InChI |
NRHUDETYKUBQJT-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCCC(C1)C2=CC(=CC=C2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-ETHYL-5-OXO-2-(4-{[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOTHIOYL}PIPERAZIN-1-YL)-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID](/img/structure/B8796070.png)

![2-[(2R)-oxolan-2-yl]acetic acid](/img/structure/B8796081.png)







